Dimethylvinphos (CAS 67628-93-7) is a specialized organophosphate compound characterized by its dimethyl phosphate ester and 2-chloro-1-(2,4-dichlorophenyl)ethenyl core. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard for multi-residue pesticide screening and as a specific substrate for mammalian metabolism studies. Unlike its close analogs, the specific methylation and chlorination pattern of Dimethylvinphos dictates its distinct exact mass, chromatographic volatility, and susceptibility to cytosolic glutathione S-methyl transferase . Buyers must prioritize this exact compound when validating regulatory compliance methods (such as QuEChERS LC-MS/MS) or when establishing precise baseline models for the environmental degradation of di-chlorinated vinyl phosphates [1].
Substituting Dimethylvinphos with closely related in-class alternatives, such as Chlorfenvinphos (the diethyl ester) or Tetrachlorvinphos (the 2,4,5-trichlorophenyl analog), critically compromises both analytical accuracy and metabolic modeling. In mass spectrometry, the structural differences yield distinct precursor ions and fragmentation patterns, making cross-calibration impossible and leading to false negatives in compliance testing [1]. Furthermore, in toxicological assays, the ethyl groups of Chlorfenvinphos undergo de-ethylation, whereas Dimethylvinphos is rapidly demethylated via specific cytosolic enzymes. This divergence in primary alkyl cleavage pathways means that substituting these compounds in hepatic enzyme assays or species-specific toxicity models will yield completely non-transferable kinetic data [2].
In high-resolution LC-MS/MS pesticide screening, Dimethylvinphos exhibits a distinct exact mass ([M+H]+ = 330.9455) compared to its diethyl analog, Chlorfenvinphos ([M+H]+ = 358.9768) [1]. This ~28 Da mass shift, coupled with specific MRM transitions (e.g., 331.0 -> 127.0), prevents cross-calibration between the two compounds [2].
| Evidence Dimension | Precursor Ion Exact Mass ([M+H]+) |
| Target Compound Data | 330.9455 Da |
| Comparator Or Baseline | Chlorfenvinphos (358.9768 Da) |
| Quantified Difference | ~28 Da mass shift |
| Conditions | High-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) in positive ionization mode |
Procurement of the exact standard is mandatory for regulatory compliance in multi-residue pesticide screening, as analog substitution leads to false negatives and quantification errors.
Dimethylvinphos is specifically metabolized via rapid demethylation mediated by cytosolic glutathione S-methyl transferase, yielding 2,4-dichlorophenacyl chloride [1]. In contrast, Chlorfenvinphos undergoes de-ethylation, which proceeds at different kinetic rates and relies on different enzymatic affinities [2]. This structural difference accounts for species-specific variations in acute toxicity profiles.
| Evidence Dimension | Primary Alkyl Cleavage Pathway |
| Target Compound Data | Demethylation via glutathione S-methyl transferase |
| Comparator Or Baseline | Chlorfenvinphos (De-ethylation pathway) |
| Quantified Difference | Distinct metabolic intermediates and enzyme affinities |
| Conditions | In vitro hepatic subcellular fractions (cytosol/microsomes) and in vivo mammalian models |
Researchers studying glutathione S-methyl transferase activity or species-specific organophosphate toxicity must select Dimethylvinphos to accurately model methyl-ester cleavage kinetics.
Under standard GC-MS/MS conditions using a 5% phenyl-methyl polysiloxane column, Dimethylvinphos and its analogs exhibit significantly different retention times [1]. The structural shift from the diethyl ester (Chlorfenvinphos) or the trichlorophenyl ring (Tetrachlorvinphos) to the dimethyl 2,4-dichlorophenyl structure of Dimethylvinphos alters its volatility and column interaction, ensuring distinct chromatographic resolution [2].
| Evidence Dimension | Chromatographic Retention Behavior |
| Target Compound Data | Distinct retention time based on dimethyl ester volatility |
| Comparator Or Baseline | Chlorfenvinphos (diethyl ester) / Tetrachlorvinphos (trichlorophenyl) |
| Quantified Difference | Non-overlapping retention times in standardized GC-MS/MS pesticide libraries |
| Conditions | Capillary GC-MS/MS (e.g., HP-5MS or equivalent column) with temperature programming |
Accurate retention time locking in complex matrices (like food or tobacco extracts) requires the exact Dimethylvinphos standard to prevent peak misidentification.
The environmental fate of Dimethylvinphos differs from its heavily chlorinated analog, Tetrachlorvinphos. The presence of a 2,4-dichlorophenyl group in Dimethylvinphos, rather than the 2,4,5-trichlorophenyl group in Tetrachlorvinphos, alters its soil adsorption coefficient (Koc) and microbial degradation rate [1]. Dimethylvinphos degrades to 2,4-dichlorophenacyl chloride, serving as a specific baseline for modeling the persistence of di-chlorinated vinyl phosphates [2].
| Evidence Dimension | Degradation Intermediates and Persistence |
| Target Compound Data | Yields 2,4-dichlorophenacyl chloride |
| Comparator Or Baseline | Tetrachlorvinphos (Yields trichloro-analogs with modified soil half-life) |
| Quantified Difference | Differential Koc and intermediate formation due to absence of third ring chlorine |
| Conditions | Soil persistence and microbial degradation assays |
Environmental testing laboratories must procure Dimethylvinphos to accurately quantify its specific degradation products and establish reliable soil half-life models.
Due to its distinct exact mass ([M+H]+ = 330.9455) and MRM transitions, Dimethylvinphos is a required analytical standard for LC-MS/MS and GC-MS/MS workflows (e.g., QuEChERS). It must be procured to prevent false negatives and ensure regulatory compliance in food and environmental testing, where analogs like Chlorfenvinphos cannot be used as substitutes [1].
Because it undergoes rapid demethylation rather than de-ethylation, Dimethylvinphos is the required substrate for in vitro and in vivo studies focusing on cytosolic glutathione S-methyl transferase activity. It provides an accurate baseline for modeling species-specific organophosphate metabolism [2].
Dimethylvinphos is utilized in soil persistence studies to model the degradation pathways of di-chlorinated vinyl phosphates. Its specific degradation into 2,4-dichlorophenacyl chloride provides a critical benchmark for comparing the environmental impact of more heavily chlorinated analogs like Tetrachlorvinphos [3].